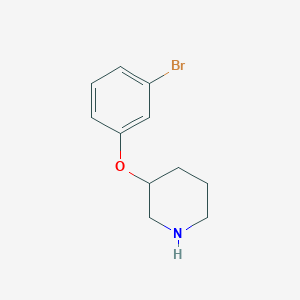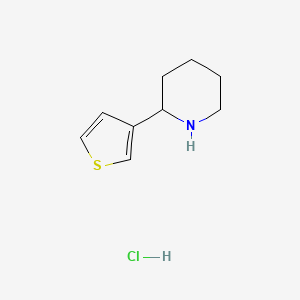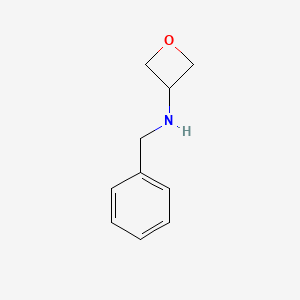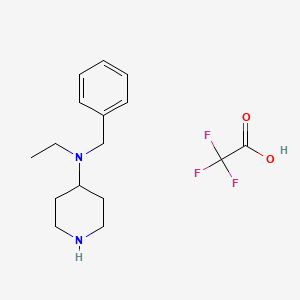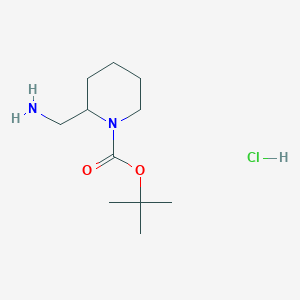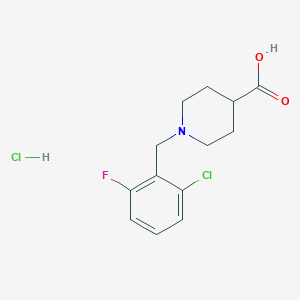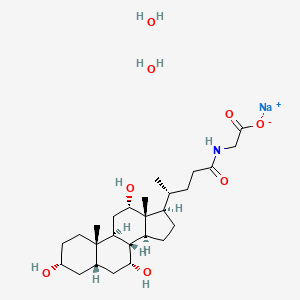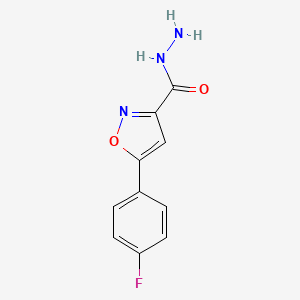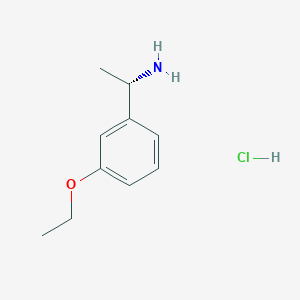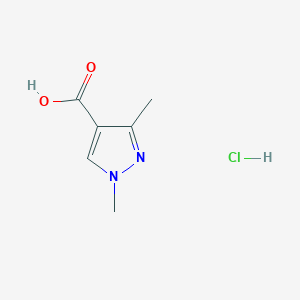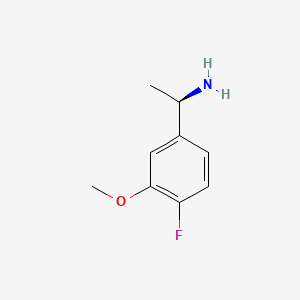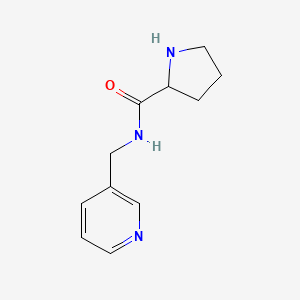
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Overview
Description
“N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide” is a compound with the molecular formula C11H15N3O and a molecular weight of 205.26 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of multicomponent reactions (MCRs), such as the Ugi reaction . The Ugi reaction involves the reaction of phenylglyoxal, aromatic amines, coumarin-3-carboxylic acid, and isocyanides in methanol . The products are then treated with N-alkylpiperazines to afford the novel N-substituted pyrrolidine-2-one containing piperazine derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide” has a molecular weight of 205.26 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Comprehensive Analysis of N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide Applications
The compound N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide is a versatile molecule that can be utilized in various scientific research applications. Below is a detailed analysis of its unique applications across different fields:
Anti-Inflammatory Research: Pyrimidines, which share structural similarities with N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide, have been extensively studied for their anti-inflammatory properties . The compound’s potential to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α makes it a promising candidate for the development of new anti-inflammatory agents with minimal toxicity .
Drug Discovery and Development: The pyrrolidine ring, a core structure in N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide, is a common scaffold in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound could be used to design novel biologically active compounds with target selectivity.
Asymmetric Synthesis of Organocatalysts: Pyrrolidine-based organocatalysts are crucial in asymmetric synthesis, which is fundamental in producing enantiomerically pure pharmaceuticals . N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide could serve as a starting point for the development of new organocatalysts that promote stereoselective reactions.
Structure-Activity Relationship (SAR) Studies: The detailed SAR analysis of pyrimidine derivatives provides insights into the synthesis of novel analogs with enhanced activities . N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide can be a valuable compound in SAR studies to understand the relationship between chemical structure and biological activity.
Modulation of Physicochemical Properties: Incorporating heteroatomic fragments like N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide into drug molecules can modify their physicochemical parameters, leading to improved ADME/Tox results for drug candidates .
Enantioselective Drug Design: The stereogenicity of the pyrrolidine ring in N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide allows for the design of enantioselective drugs. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles due to different binding modes to proteins .
Inhibitory Response in Inflammatory Mediators: N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide may be explored for its inhibitory response against the expression and activities of certain vital inflammatory mediators, which is crucial in the treatment of chronic inflammatory diseases .
Synthesis of Pyrrolidine Derivatives: The compound can be used in the synthesis of various pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which are important in medicinal chemistry for their bioactive properties .
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUXSLOZFGPQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



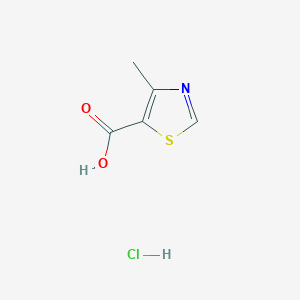
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
